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overcoming solubility issues with C17H15F2N3O4 in aqueous solutions

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Compound of Interest		
Compound Name:	C17H15F2N3O4	
Cat. No.:	B15173624	Get Quote

Technical Support Center: C17H15F2N3O4 (Rociletinib)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of the compound **C17H15F2N3O4**, also known as Rociletinib. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the compound **C17H15F2N3O4**?

A1: The molecular formula **C17H15F2N3O4** corresponds to Rociletinib (also known as CO-1686).[1][2] Rociletinib is an orally available, third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3] It was developed for the treatment of non-small-cell lung cancer (NSCLC) specifically in patients with EGFR mutations, including the T790M resistance mutation.[4][5] Its mechanism of action involves forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.[4]

Q2: What is the expected aqueous solubility of Rociletinib?

A2: Rociletinib is a lipophilic molecule and is classified as a poorly soluble compound.[6] Its free-base form is practically insoluble in water and ethanol.[7] To improve its physicochemical properties for clinical development, a hydrobromide salt form was created, which demonstrated

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better bioavailability.[4][8] For laboratory purposes, Rociletinib is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted into aqueous media for experiments.[7]

Q3: Why is my Rociletinib precipitating out of my aqueous buffer?

A3: Precipitation, or "crashing out," is a common issue with poorly soluble compounds like Rociletinib when an organic stock solution (e.g., DMSO) is diluted into an aqueous buffer. This occurs because the compound's solubility limit in the final aqueous solution is exceeded. Several factors can contribute to this:

- Final Concentration: The target concentration in your aqueous buffer may be higher than the compound's maximum solubility.
- Co-solvent Percentage: The final percentage of the organic co-solvent (like DMSO) may be too low to keep the compound dissolved.
- pH of the Buffer: As a weak base, Rociletinib's solubility can be pH-dependent. The pH of your buffer may not be optimal for keeping it in its more soluble, ionized form.[9][10]
- Temperature and Incubation Time: Solubility can be affected by temperature, and precipitation can occur over time as the solution equilibrates.[10][11]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Both are important measures, particularly in drug discovery.

- Kinetic Solubility is determined by diluting a high-concentration DMSO stock solution into an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period (e.g., 1-2 hours).[11][12] This method is high-throughput and mimics the conditions of many in vitro biological assays.[13] It measures the point at which a compound precipitates from a supersaturated solution.
- Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (e.g., 24-48 hours), and then



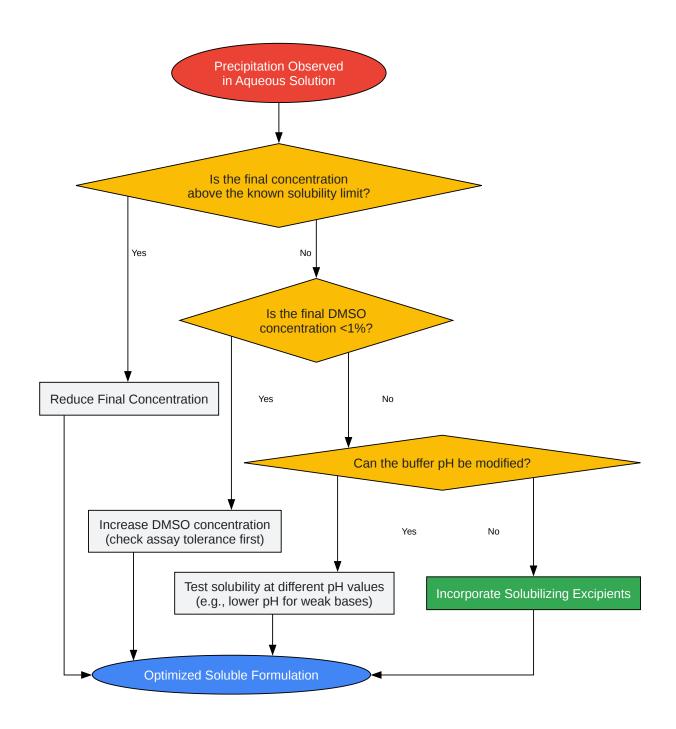
measuring the concentration of the dissolved compound.[11] This value is critical for preformulation and understanding a drug's behavior in vivo.[13]

Troubleshooting Guide for Solubility Issues

Q5: My Rociletinib precipitated after I diluted my DMSO stock into my cell culture media. What steps should I take?

A5: This is a frequent challenge. Follow this systematic approach to troubleshoot and resolve the issue. The workflow below provides a decision-making process for addressing compound precipitation.





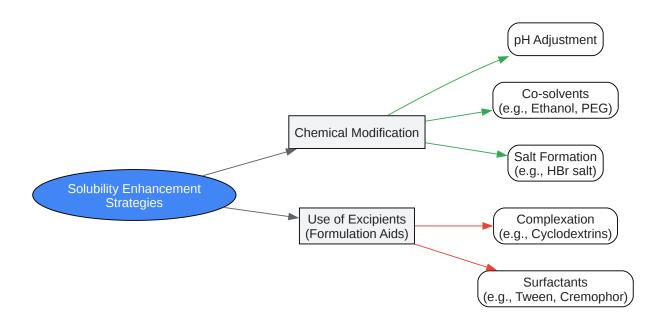
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Caption: Troubleshooting workflow for compound precipitation.

Q6: How can I systematically improve the solubility of Rociletinib for my in vitro assay?



A6: A multi-pronged approach is often necessary. Consider the following strategies, which can be used alone or in combination. Physical modifications like micronization are generally less applicable for in-house lab assays and are more suited for formulation development.[6][14]



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Caption: Key strategies for enhancing aqueous solubility.

- pH Adjustment: Since Rociletinib is a weak base, its solubility increases in acidic conditions.
 Try preparing your buffer at a lower pH (e.g., pH 4.0-6.5) and check for improved solubility.[9]
 [10]
- Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly increase solubility.[6] While DMSO is used for the stock, other co-solvents can be part of the final aqueous medium. Always verify the tolerance of your experimental system (e.g., cells) to the final co-solvent concentration.
- Inclusion of Solubilizing Excipients:
 - Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[14]



 Surfactants: Using non-ionic surfactants at concentrations above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility.

Data Presentation

Table 1: Physicochemical Properties of C17H15F2N3O4 (Rociletinib)

Property	Value	Source
Molecular Formula	C17H15F2N3O4	[2]
Molecular Weight	~555.6 g/mol	[2]
Classification	EGFR Tyrosine Kinase Inhibitor	[15]

| Mechanism | Irreversible, covalent inhibitor |[3][4] |

Table 2: Solubility Profile of Rociletinib (Free Base)

Solvent	Solubility	Source
Water	Insoluble	[7]
Ethanol	Insoluble	[7]

 \mid DMSO \mid \geq 100 mg/mL (~180 mM) \mid [7] \mid

Table 3: Common Co-solvents and Excipients for Solubility Enhancement



Agent Type	Examples	Mechanism of Action
Co-solvents	Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400)	Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[10] [16]
Cyclodextrins	β-Cyclodextrin, HP-β-CD, SBE-β-CD	Forms host-guest inclusion complexes, encapsulating the hydrophobic drug molecule.[9]

| Surfactants | Polysorbates (Tween® 20, 80), Cremophor® EL | Form micelles that incorporate the drug into their hydrophobic core, increasing solubility above the CMC.[9] |

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a general method to quickly assess the kinetic solubility of Rociletinib in a specific buffer, adapted from standard industry practices.[12][17][18]

- 1. Materials:
- Rociletinib (solid powder)
- Anhydrous DMSO
- Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well microplates (polypropylene for compound storage, clear flat-bottom for analysis)
- Plate reader capable of measuring UV absorbance or a nephelometer
- 2. Procedure:

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- Prepare Stock Solution: Accurately weigh Rociletinib and dissolve it in 100% DMSO to prepare a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.
- Serial Dilution (in DMSO): In a 96-well polypropylene plate, perform a serial dilution of the 20 mM stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.1 mM).
- Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 μL) to the wells of a new 96-well plate. Then, add a larger volume of your target aqueous buffer (e.g., 198 μL) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%. Mix well by gentle agitation.
- Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1.5 to 2 hours.[17]
- Measurement (Choose one method):
 - Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering compared to buffer-only controls indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility.[11]
 [12]
 - Direct UV Analysis: After incubation, filter the plate to remove any precipitate. Measure the
 UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax. Compare
 the absorbance to a standard curve prepared in a solvent system where the compound is
 fully soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration.[11][17]

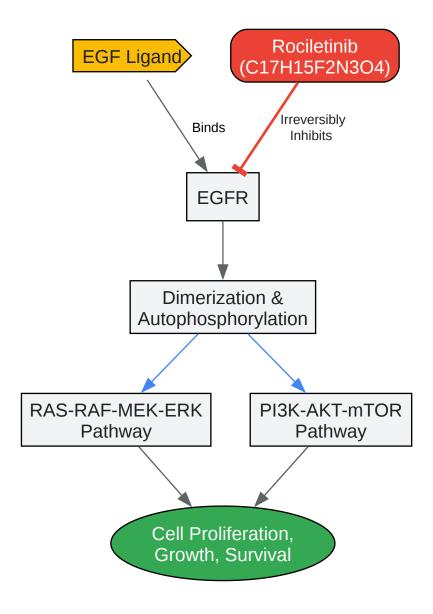
3. Data Analysis:

- Plot the measured concentration (or light scattering signal) against the nominal (intended) concentration.
- The point at which the measured concentration plateaus (or the scattering signal rises sharply) is the kinetic solubility limit under those specific assay conditions.



Biological Context: Rociletinib's Mechanism of Action

Rociletinib's utility stems from its ability to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.[19] Understanding this pathway is crucial for designing experiments and interpreting results.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of Rociletinib.



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